![molecular formula C20H24N2O B1613699 3-Methyl-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-32-4](/img/structure/B1613699.png)
3-Methyl-3'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
3-Methyl-3'-(4-methylpiperazinomethyl) benzophenone, commonly referred to as 3-M-3'-MPMBP, is an organic compound that is a member of the benzophenone family. This compound is a colorless crystalline solid that is soluble in common organic solvents such as ethanol and methanol. It is a versatile compound that has many applications in the fields of chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
Metabolism and Endocrine-Disrupting Activity
A study by Watanabe et al. (2015) explored the metabolism of Benzophenone-3 (BP-3), a structurally related compound, by rat and human liver microsomes, revealing its estrogenic and anti-androgenic activities. This research provides a basis for understanding how benzophenone derivatives might interact with biological systems, affecting endocrine functions (Watanabe et al., 2015).
Environmental Presence and Biodegradation
Jin et al. (2019) isolated and characterized a novel benzophenone-3-degrading bacterium, Methylophilus sp. strain FP-6, from a municipal wastewater treatment plant. This study contributes to the understanding of environmental biodegradation processes of benzophenone derivatives, highlighting the potential for microbial remediation approaches (Jin et al., 2019).
Photocatalytic Degradation
Research by Wang et al. (2019) focused on the photocatalytic degradation of Benzophenone-3 (BP-3) using PbO/TiO2 and Sb2O3/TiO2 photocatalysts. This study showcases the application of photocatalysis in the degradation of environmental contaminants, offering insights into potential methods for mitigating pollution from benzophenone derivatives (Wang et al., 2019).
Ecotoxicology and Environmental Safety
Chao Jin and colleagues (2019) provided a comprehensive study on the isolation of a benzophenone-3-degrading bacterium, highlighting the ecological impact and removal strategies for such compounds in environmental settings. This research emphasizes the importance of understanding the ecological risks associated with benzophenone derivatives and the potential for bioremediation (Chao Jin et al., 2019).
Oxidation and Water Treatment
Cao et al. (2021) investigated the chemical oxidation process of BP-3 by potassium permanganate (KMnO4), exploring the degradation efficiency and reaction pathways. This study offers a perspective on water treatment technologies for the removal of benzophenone derivatives, contributing to safer water resources (Cao et al., 2021).
properties
IUPAC Name |
(3-methylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-5-3-7-18(13-16)20(23)19-8-4-6-17(14-19)15-22-11-9-21(2)10-12-22/h3-8,13-14H,9-12,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYACGCGKBIVENP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643408 | |
Record name | (3-Methylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898788-32-4 | |
Record name | (3-Methylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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